molecular formula C19H28ClNO4 B050686 Dodecyl 4-chloro-3-nitrobenzoate CAS No. 124809-77-4

Dodecyl 4-chloro-3-nitrobenzoate

Cat. No. B050686
M. Wt: 369.9 g/mol
InChI Key: ZWKWRFBNNJDURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to dodecyl 4-chloro-3-nitrobenzoate often involves the reaction of chloro-nitrobenzoic acid derivatives with alcohols or amines in the presence of activating agents or catalysts. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for heterocyclic compounds via polymer-supported synthesis, highlighting the versatility of chloro-nitrobenzoic acid derivatives in organic synthesis (Soňa Křupková et al., 2013). Such methodologies could be adapted for the synthesis of dodecyl 4-chloro-3-nitrobenzoate by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds like dodecyl 4-chloro-3-nitrobenzoate can be characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, studies on similar compounds have provided insights into their molecular geometries, electronic structures, and intramolecular interactions through detailed vibrational and electronic analysis. The crystal structure of benzyl 4-chloro-3-nitrobenzoate has been described, demonstrating the importance of hydrogen bonding and pi-pi stacking interactions in determining the solid-state arrangement of these molecules (M. D. de Souza et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of dodecyl 4-chloro-3-nitrobenzoate is influenced by the presence of functional groups such as the nitro and chloro substituents on the benzoate ring. These groups can undergo various chemical reactions, including reduction, substitution, and coupling reactions, offering pathways to synthesize a wide range of derivatives. The nitro group, in particular, can be reduced to an amino group, providing a site for further functionalization.

Physical Properties Analysis

The physical properties of dodecyl 4-chloro-3-nitrobenzoate, such as melting point, solubility, and thermal stability, are crucial for its application in material science and organic synthesis. The alkyl chain length significantly affects the compound's phase behavior and mesomorphic properties. For example, the study of smectic phases in similar compounds reveals the impact of polar substituents and alkyl chain length on their thermotropic behavior (X. Bao & L. Dix, 1996).

Scientific Research Applications

Smectic Phases in Compounds

A study by Bao and Dix (1996) explored the thermal behavior of perfluoroalkyl 4-nitrobenzoates, including dodecyl compounds. They discovered that these compounds exhibit smectic mesophases, demonstrating that polar substituents in the aromatic ring are not necessary for thermotropic behavior (Bao & Dix, 1996).

Electrochemical Oxidation and Composites

Shmychkova et al. (2021) investigated the electrocatalytic activity of lead dioxide–surfactant composites in the oxidation of chloramphenicol. They found significant variations in the Tafel slope and observed irreversible adsorption of intermediates, impacting the oxidation of organic substances (Shmychkova et al., 2021).

Antioxidative Tyrosinase Inhibitors

Kubo, Chen, and Nihei (2003) discovered that dodecyl gallate, a derivative, can inhibit the oxidation of l-DOPA catalyzed by tyrosinase. This suggests potential applications in antioxidative agents and tyrosinase inhibition (Kubo, Chen, & Nihei, 2003).

Decyl and Dodecyl β-d-Fructofuranosides

Regeling, Zwanenburg, and Chittenden (1998) studied the formation of decyl and dodecyl β-d-fructofuranosides. They fully characterized each product by chromatography and NMR spectroscopy, highlighting the potential of these compounds in various applications (Regeling, Zwanenburg, & Chittenden, 1998).

Potentially Smectogenic Behavior in Compounds

Chino, Matsunaga, and Suzuki (1984) observed that 4-nitrophenyl alkanoates and alkyl 4-nitrobenzoates, including dodecyl 4-chloro-3-nitrobenzoate, are potentially smectogenic. This study provides insights into the potential applications of these compounds in creating stable smectic phases (Chino, Matsunaga, & Suzuki, 1984).

Micellar Electrokinetic Chromatography

Wang, Yang, Cai, Lin, and Li (2011) developed a micellar electrokinetic chromatographic method with laser-induced fluorescence detection, using substances like sodium dodecyl sulfate. This method can be useful in the analysis of pharmaceuticals and biological samples (Wang et al., 2011).

Molecular Salts/Cocrystals in HIV Treatment

Oruganti et al. (2017) synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid, an antiviral agent, using a crystal engineering approach. This research could provide insights into the development of new drug formulations (Oruganti et al., 2017).

properties

IUPAC Name

dodecyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWRFBNNJDURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408292
Record name Dodecyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 4-chloro-3-nitrobenzoate

CAS RN

124809-77-4
Record name Dodecyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.